molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1312225
CAS No.: 737003-45-1
M. Wt: 148.16 g/mol
InChI Key: KZIKASUARYIORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "Oc1cnc2[nH]ccc2c1" . This indicates that the compound contains a pyrrolopyridine core with a hydroxyl group attached to the 5-position and a methyl group attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Derivatives

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and its derivatives are crucial in the synthesis of complex organic compounds due to their unique chemical structure. Nechayev et al. (2013) demonstrated an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing its applicability for synthesizing N6-substituted analogues. This method highlights the compound's versatility in the synthesis of various substituted derivatives, indicating its potential in creating pharmacologically active molecules (Nechayev et al., 2013).

Biological Activity and Applications

  • Antitumor Activity : A notable study by Carbone et al. (2013) explored the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). The compounds exhibited cyclin-dependent kinase 1 inhibition, reducing cell proliferation and inducing apoptosis, thereby highlighting the compound's therapeutic potential in treating aggressive cancers (Carbone et al., 2013).

  • C-Met Inhibitors : Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, presenting a new avenue for cancer therapy. These compounds displayed strong inhibition against c-Met kinase, offering a basis for developing novel anticancer agents targeting the c-Met/ALK pathway (Liu et al., 2016).

Safety and Hazards

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that the compound may be harmful if swallowed. Further safety information should be obtained from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” could involve further exploration of its biological activities and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a lead compound for the development of new FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolo[2,3-b]pyridine scaffold could be beneficial in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound also interacts with other proteins and biomolecules involved in cell proliferation, migration, and apoptosis .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . Additionally, it affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the receptor’s active site, it inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its effects .

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIKASUARYIORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460785
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737003-45-1
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.